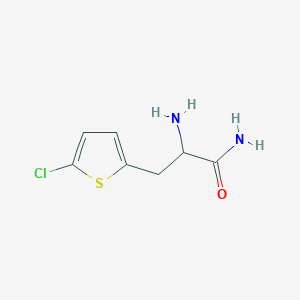

2-Amino-3-(5-chlorothiophen-2-yl)propanamide

Description

Properties

Molecular Formula |

C7H9ClN2OS |

|---|---|

Molecular Weight |

204.68 g/mol |

IUPAC Name |

2-amino-3-(5-chlorothiophen-2-yl)propanamide |

InChI |

InChI=1S/C7H9ClN2OS/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |

InChI Key |

IOKJPNZVJQOUMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Coupling of 5-Chlorothiophene-2-Carboxylic Acid with Amines

- Activation of 5-chlorothiophene-2-carboxylic acid using carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Addition of the amine (e.g., ammonia or substituted amines) under anhydrous conditions.

- Reaction typically conducted in solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Purification by crystallization or chromatographic methods.

$$

\text{5-chlorothiophene-2-carboxylic acid} + \text{amine} \xrightarrow[\text{solvent}]{\text{EDC or DCC}} \text{this compound}

$$

- Yields typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purity confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

Alternative Synthetic Routes Involving Amine Nucleophilic Substitution

- In some protocols, 5-chlorothiophene-2-carbonyl chloride (acid chloride derivative) is prepared first by treating the carboxylic acid with thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with ammonia or amines to form the amide.

- This method offers faster reaction times but requires careful handling of acid chlorides.

Stereoselective Synthesis of (3R)-Isomer

- Chiral auxiliaries or chiral catalysts can be employed to obtain the (3R)-enantiomer.

- Enzymatic resolution or chiral chromatography may be used post-synthesis to isolate the desired stereoisomer.

- Industrial synthesis may incorporate automated systems to maintain precise reaction parameters for stereocontrol.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation of acid | DCC or EDC, catalytic DMAP | 0–25 °C | DCM or DMF | 70–85 | Anhydrous conditions required |

| Amide bond formation | Amine addition | Room temperature | Same as above | 60–80 | Stirring for 12–24 h |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | 0–40 °C | DCM | 75–90 | Moisture sensitive |

| Amide formation from acid chloride | Ammonia or amine, base (e.g., triethylamine) | 0–25 °C | DCM | 65–85 | Rapid reaction, careful quench |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR confirm the presence of amino and amide protons and carbons, as well as the chlorothiophene ring carbons.

- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1650 cm^-1), N-H stretches (~3300 cm^-1), and C-Cl stretches confirm structure.

- Mass Spectrometry (MS): Molecular ion peak at m/z 204.68 consistent with molecular weight.

- Chirality Assessment: Optical rotation or chiral HPLC used to confirm enantiomeric purity if applicable.

Research Findings and Applications

- The chlorinated thiophene ring enhances the compound’s ability to engage in halogen bonding, increasing biological activity in enzyme inhibition and receptor binding studies.

- The amino and amide groups facilitate hydrogen bonding, critical for interaction with biological targets.

- Derivatives synthesized via modification of the amino or amide groups have been explored for pharmacological activity, including anti-inflammatory and central nervous system effects.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | 5-chlorothiophene-2-carboxylic acid | DCC or EDC, amine | Mild conditions, good yields | Requires dry conditions, side products (urea) |

| Acid chloride route | 5-chlorothiophene-2-carboxylic acid | Thionyl chloride, ammonia/amine | Faster reaction | Acid chlorides are moisture sensitive, hazardous |

| Stereoselective synthesis | Chiral precursors or catalysts | Chiral auxiliaries or enzymes | Enantiomerically pure product | More complex, costly |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The chlorinated thiophene ring can be reduced to form a thiophene ring without the chlorine substituent.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Dechlorinated thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-2-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring are likely involved in binding to biological targets, leading to various biochemical effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Substituent Effects

The following compounds are structurally analogous to 2-amino-3-(5-chlorothiophen-2-yl)propanamide, differing in substituents, heterocyclic rings, or side chains:

2.2 Physicochemical Properties

- Lipophilicity : Chlorine and bromine substituents on thiophene increase logP values compared to unsubstituted analogs. For example, bromine in 3-bromothiophene derivatives raises molecular weight and lipophilicity more significantly than chlorine .

- Molecular Weight : Compounds with extended side chains (e.g., the trifluoromethylphenyl derivative in ) exceed 300 g/mol, which may affect bioavailability under Lipinski’s rule of five.

Biological Activity

2-Amino-3-(5-chlorothiophen-2-yl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group and a chlorinated thiophene ring. This compound's biological activity is primarily linked to its ability to interact with various molecular targets, potentially influencing enzyme activities and receptor interactions. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.68 g/mol. The presence of a chlorine atom at the 5-position of the thiophene ring significantly affects the compound's chemical reactivity and biological properties.

Research indicates that this compound exhibits potential biological activities, particularly in modulating inflammatory pathways. Its interaction with specific enzymes involved in these pathways suggests possible anti-inflammatory effects. The compound may also act as a ligand for various biological receptors, enhancing its relevance in pharmacological studies.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that substitutions on the thiophene ring can significantly influence biological activity. For instance, variations in halogen substitution (e.g., chlorine vs. bromine) can alter the potency and selectivity of these compounds against specific targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at the 5-position | Potential anti-inflammatory activity |

| 3-Amino-3-(4-bromothiophen-2-yl)propanamide | Bromine instead of chlorine | Different reactivity and potency |

| 3-Amino-3-(4-methylthiophen-2-yl)propanamide | Methyl group instead of chlorine | Altered electronic properties |

Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound found that it inhibited the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound demonstrated an IC50 value of approximately 1.5 μM, indicating significant inhibitory potency compared to standard anti-inflammatory agents like indomethacin .

Anticancer Potential

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with similar structural features was tested against melanoma cells and displayed an IC50 value of 0.8 μM, suggesting potential as an anticancer agent . Further research is needed to elucidate the specific mechanisms through which these compounds exert their effects on cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(5-chlorothiophen-2-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with ammonia or amine precursors under nucleophilic substitution conditions. Catalytic hydrogenation (e.g., palladium on carbon) in ethanol/methanol is used to reduce intermediates . Optimization includes adjusting solvent polarity, temperature (60–80°C), and catalyst loading. Purity is enhanced via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitor reaction progress using TLC or HPLC.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ NMR (¹H/¹³C) to confirm the thiophene ring substitution pattern and amide bond formation. IR spectroscopy validates NH₂ and carbonyl groups. Mass spectrometry (ESI-TOF) determines molecular weight. For electronic properties, UV-Vis spectroscopy assesses π→π* transitions in the thiophene ring, while cyclic voltammetry evaluates redox behavior in aprotic solvents (e.g., DMF) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or proteases, given the compound’s amide moiety. Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. SPR (surface plasmon resonance) quantifies binding affinity to proteins like albumin or receptors .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are recommended?

- Methodological Answer : Grow single crystals via slow evaporation in DMSO/water. Collect X-ray diffraction data (Cu-Kα radiation) and refine using SHELXL for small-molecule structures . Mercury CSD 2.0 visualizes packing motifs and hydrogen-bonding networks, critical for understanding stability and reactivity . Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate computational models.

Q. What strategies address contradictory results in biological activity across different studies?

- Methodological Answer : Conduct dose-response curves to identify non-linear effects. Validate target engagement using orthogonal assays (e.g., thermal shift assays for protein binding). Assess off-target effects via kinome-wide profiling or CRISPR screens. Differences in cell line genetic backgrounds or assay conditions (e.g., serum concentration) often explain discrepancies .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?

- Methodological Answer : Systematically modify the thiophene’s 5-chloro substituent (e.g., replace with bromo, cyano) and the propanamide side chain (e.g., methyl branching). Test derivatives in parallel using high-throughput screening. Molecular docking (AutoDock Vina) predicts binding poses in target active sites, while MD simulations (GROMACS) evaluate stability over 100-ns trajectories .

Q. What experimental and computational approaches elucidate metabolic stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.